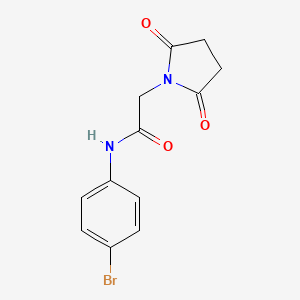
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as Br-PAP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Br-PAP is a derivative of pyrrolidine-2,5-dione, which is a common structural motif found in many biologically active compounds.
Applications De Recherche Scientifique
Free Radical Scavenging Activity
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives have been investigated for their antioxidant properties. For instance, one study explored the free radical scavenging activity and mechanisms of a related compound, highlighting its potential as a potent scavenger through in vitro assays and theoretical calculations. This compound exhibited comparable activity to well-known antioxidants BHT and BHA, emphasizing its significance in oxidative stress-related research and potential therapeutic applications (Boudebbous et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives has shown promising results. A study on novel sulphonamide derivatives, for example, demonstrated good antimicrobial activity against a range of strains, with computational calculations supporting the experimental findings. This aligns with efforts to develop new antimicrobial agents amid rising drug resistance (Fahim & Ismael, 2019).
Structural and Molecular Analysis
Detailed structural analysis of derivatives of N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has provided insights into their chemical behavior and interaction mechanisms. For example, the crystal structure and Hirshfeld surface analysis of a related compound revealed the importance of hydrogen, stacking, and halogen bonding in stabilizing the molecular structure. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and drug design (Gouda et al., 2022).
Synthesis and Drug Development
The synthesis and evaluation of N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives have been central to the development of potential therapeutic agents. Research has focused on creating compounds with selective kinase inhibitory activities, demonstrating the role of specific structural modifications in enhancing biological activity. Such work contributes to the ongoing search for novel treatments for diseases like cancer (Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)14-10(16)7-15-11(17)5-6-12(15)18/h1-4H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRNVSMLCFKUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

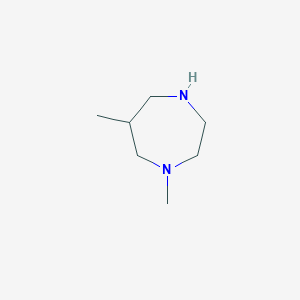
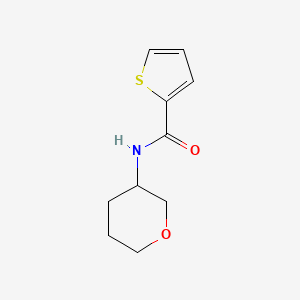
![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)
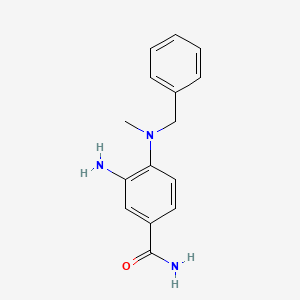
![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

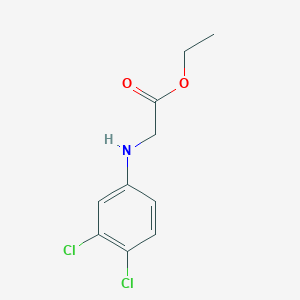
![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2659032.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)